molecular formula C13H14Cl2N2OS B2741575 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide hydrochloride CAS No. 1049728-22-4

2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide hydrochloride

Cat. No.: B2741575
CAS No.: 1049728-22-4
M. Wt: 317.23
InChI Key: HYEMUAGRLCUIDL-UHFFFAOYSA-N
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Description

“2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide hydrochloride” is a chemical compound with the CAS Number: 1049728-22-4 . It has a molecular weight of 317.24 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C13H13ClN2OS.ClH/c1-9-2-4-10 (5-3-9)15-12 (17)6-13-16-11 (7-14)8-18-13;/h2-5,8H,6-7H2,1H3, (H,15,17);1H . This code provides a textual representation of the molecular structure.


Physical and Chemical Properties Analysis

The compound is a powder and is stored at room temperature . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Metabolic Pathways and Biological Activity

One significant area of research involves understanding the metabolic pathways of related chloromethylthiazole compounds in biological organisms. For example, Bakke et al. (1981) explored the metabolism of 2-acetamido-4-(chloromethyl)thiazole in rats, revealing differences in metabolite formation between germfree and conventional rats, suggesting the involvement of intestinal microbiota in the metabolism of this compound Bakke et al., 1981.

Coleman et al. (2000) conducted comparative studies on the metabolism of chloroacetamide herbicides, demonstrating the role of liver microsomes in transforming these compounds into metabolites with potential toxicological implications Coleman et al., 2000.

Chemical Synthesis and Radiolabeling

Chemical synthesis and radiolabeling techniques have been applied to related chloroacetanilide and chloroacetamide compounds for studying their biological fate and mechanism of action. Latli and Casida (1995) discussed the radiosynthesis of a chloroacetanilide herbicide, highlighting methods to achieve high specific activity required for metabolic and mode of action studies Latli & Casida, 1995.

Environmental Impact and Herbicide Action

Research into the environmental impact and mode of action of chloroacetamide herbicides has uncovered their inhibitory effects on fatty acid synthesis in algae, indicating potential ecological consequences of their use Weisshaar & Böger, 1989.

Novel Syntheses of Derivatives with Biological Activity

The synthesis of novel derivatives of related compounds has been explored for potential therapeutic applications. Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide with significant anti-inflammatory activity Sunder & Maleraju, 2013.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively .

Properties

IUPAC Name

2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2OS.ClH/c1-9-2-4-10(5-3-9)15-12(17)6-13-16-11(7-14)8-18-13;/h2-5,8H,6-7H2,1H3,(H,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYEMUAGRLCUIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=NC(=CS2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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